1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Triazole Derivatives

Triazole-carboxamide analogs show promising antimicrobial activity, but N-alkylation effects on potency remain underexplored. CAS 952182-54-6 enables systematic SAR elucidation of the N-methyl modification. • Compare directly with primary amide analog (CAS 952182-48-8) to quantify methylation impact on S. aureus growth inhibition (class GI50 < 1 µM) • 4-Bromobenzyl group serves as a synthetic handle for late-stage cross-coupling derivatization • Supplied at ≥95% purity with characteristic mp 186°C (dec.) for reliable analytical reference

Molecular Formula C12H13BrN4O
Molecular Weight 309.16 g/mol
CAS No. 952182-54-6
Cat. No. B1290972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
CAS952182-54-6
Molecular FormulaC12H13BrN4O
Molecular Weight309.16 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)NC
InChIInChI=1S/C12H13BrN4O/c1-8-11(12(18)14-2)15-16-17(8)7-9-3-5-10(13)6-4-9/h3-6H,7H2,1-2H3,(H,14,18)
InChIKeyQFGKBSRPTHJMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide: Research-Grade Triazole Building Block


1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide (CAS 952182-54-6) is a synthetic small molecule belonging to the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide class [1]. It features a 4-bromobenzyl substituent at the N1 position, a methyl group at the C5 position, and an N-methyl carboxamide moiety. This compound is primarily offered by chemical vendors as a research reagent with a typical purity of ≥95% and a reported melting point of 186°C (decomposition) . It serves as a key intermediate or scaffold for medicinal chemistry exploration, particularly in antimicrobial and anticancer research, where the triazole-carboxamide core has demonstrated promising bioactivity [1].

Scaffold Role
Triazole-4-carboxamide core for SAR expansion
Purity & QC
Research-grade purity with vendor-defined melting point
Target Space
No prior bioactivity annotation for novel probe design

Why Substitution with a Generic Triazole Analog Fails


While the 1,2,3-triazole-4-carboxamide class is recognized for its antimicrobial potential, specific substitution patterns profoundly impact biological activity and physicochemical properties [1]. The N-methyl amide in CAS 952182-54-6 is a critical differentiator from the primary amide analog, 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 952182-48-8) . This methylation alters hydrogen-bond donor/acceptor capacity, lipophilicity (cLogP), and metabolic stability, which can lead to divergent target binding, pharmacokinetic profiles, and spectra of activity. Interchanging these analogs without experimental validation risks losing potency against specific pathogens like S. aureus, for which certain 5-methyl-1H-1,2,3-triazole-4-carboxamides have shown potent, sub-micromolar growth inhibition [1]. The precise role of the 4-bromobenzyl group further distinguishes it from other aryl-substituted analogs, making direct substitution unreliable without a systematic structure-activity relationship (SAR) assessment.

N-Methyl vs. Primary Amide
Methylation alters hydrogen-bonding, lipophilicity, and metabolic stability, potentially shifting target binding and antimicrobial screening results. Direct substitution may compromise assay reproducibility.
4-Bromobenzyl Substitution
The 4-bromobenzyl group distinguishes it from other aryl-substituted analogs, making interchangeability unreliable without SAR validation.

Quantitative Differentiation from Closest Analogs


N-Methyl Amide vs. Primary Amide Structural Comparison

CAS 952182-54-6 is the N-methyl carboxamide derivative. Its closest commercially available structural analog is CAS 952182-48-8, which possesses a primary carboxamide at the same position . This single methyl group addition represents a key structural perturbation for SAR studies focused on modulating hydrogen-bonding interactions, lipophilicity, and metabolic stability. While direct comparative bioactivity data is not publicly available for this pair, the broader class of 5-methyl-1H-1,2,3-triazole-4-carboxamides has demonstrated potent, sub-micromolar antibacterial activity against S. aureus [1], highlighting the sensitivity of this scaffold to substitution.

N-Methyl vs. Primary Amide
Class-level inference
MW diff. +14 Da; N-methylation expected to increase cLogP ~0.5–1.0 units
Supports SAR differentiation of N-alkylation effects
In silico cLogP; direct comparative bioactivity data not available
Medicinal Chemistry Structure-Activity Relationship (SAR) Triazole Derivatives

Class-Level Antimicrobial Pharmacophore Activity

The 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide scaffold, to which CAS 952182-54-6 belongs, has been validated as a promising antimicrobial chemotype [1]. In a primary screen, key analogs from this class (compounds 4d, 4l, 4r) demonstrated potent antibacterial activity specifically against Staphylococcus aureus [1]. The most active analog, compound 4l, achieved 50% growth inhibition (GI50) against S. aureus at a concentration under 1 µM [1]. This provides a quantitative benchmark for the class, suggesting that procurement of CAS 952182-54-6 for further antimicrobial screening is scientifically justified.

Antimicrobial Benchmark
Class-level inference
GI50
Supports antimicrobial screening context for this scaffold
Target compound not directly tested; class-typical potency range
Purity & Melting Point
Vendor specification
Purity ≥95%, m.p. 186°C (dec.) per supplier CoA
Enables QC verification for reproducible batch use
Supplier-provided data; verify upon receipt
Bioactivity Annotation
Data to verify
No known biological activity or publication records in ChEMBL or ZINC
Allows novel target discovery with clean annotation background
Based on database search; potential for unexplored bioactivity
Antimicrobial Resistance Gram-positive Bacteria Drug Discovery

Validated Purity and Physical Form for Reproducibility

For research procurement, the reliability of physical properties and purity is paramount. CAS 952182-54-6 is commercially available with a specified purity of ≥95% and a characteristic melting point of 186°C (with decomposition) . This purity grade makes it suitable for direct use in in vitro assays without further purification, unlike some analogs that may be offered at lower purity grades or as custom synthesis products. The defined melting point provides a simple quality control check upon receipt.

Purity & Melting Point
Vendor specification
Purity ≥95%, m.p. 186°C (dec.) per supplier CoA
Enables QC verification for reproducible batch use
Supplier-provided data; verify upon receipt
Chemical Biology High-Throughput Screening Assay Development

Unannotated Biological Status for Novel Target Discovery

According to authoritative databases, CAS 952182-54-6 has no known biological activity annotated in ChEMBL, and it is not reported in any publications indexed by that database [1]. This differentiates it from more extensively characterized triazole analogs. For researchers seeking to develop novel chemical probes or explore uncharted biological target space, this lack of prior annotation is a distinct advantage. It offers a 'clean slate' for generating novel intellectual property and reduces the risk of investing in a scaffold with pre-existing, potentially confounded, biological baggage.

Bioactivity Annotation
Data to verify
No known biological activity or publication records in ChEMBL or ZINC
Allows novel target discovery with clean annotation background
Based on database search; potential for unexplored bioactivity
Chemical Probe Development Drug Discovery Target Identification

Recommended Research Application Scenarios


SAR Expansion of Antimicrobial Triazole-4-carboxamides

Procure CAS 952182-54-6 to systematically probe the effect of N-alkylation on the antimicrobial activity of the 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold. The established activity of class analogs against S. aureus (GI50 < 1 µM) [1] provides a robust, quantitative benchmark. By directly comparing the N-methyl analog (CAS 952182-54-6) with the primary amide (CAS 952182-48-8), researchers can build a precise SAR model to guide lead optimization.

Chemical Probe Synthesis for Target Identification

Utilize CAS 952182-54-6 as a starting point for designing chemical probes. Its unannotated biological status [2] makes it an ideal candidate for phenotypic screening to uncover novel targets. The 4-bromobenzyl group serves as a synthetic handle for further derivatization, or the bromine atom can be used for late-stage functionalization via cross-coupling reactions, enabling the creation of probe libraries.

Reference Material for Analytical Method Development

Leverage the well-defined physical properties of CAS 952182-54-6, specifically its high purity (≥95%) and characteristic melting point (186°C dec.) , to use it as a reference standard. This is particularly relevant for developing HPLC or LC-MS methods to monitor reactions or quantify related triazole analogs in complex mixtures, ensuring analytical reproducibility.

Application
Selection Property
Validation Focus
SAR Expansion
N-alkylation SAR context
Comparative antimicrobial screening
Chemical Probe Design
Unannotated bioactivity profile
Novel target identification screens
Analytical Reference
Defined purity and melting point
HPLC/LC-MS method validation
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